4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethylsulfamoyl group, a benzamide moiety, and a fused benzofuran-oxazole system, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of Oxazole Intermediate: The oxazole ring is often formed via the cyclodehydration of α-hydroxyamides or α-hydroxyketones in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling Reaction: The benzofuran and oxazole intermediates are coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the fused system.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through the reaction of the amine precursor with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Final Functionalization: The benzamide moiety is attached via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxazole moieties, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, the benzofuran-oxazole system may interact with DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide: shares similarities with other benzamide derivatives and sulfonamide-containing compounds.
Uniqueness
- The unique combination of the benzofuran, oxazole, and dimethylsulfamoyl groups in this compound distinguishes it from other similar compounds. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-10-17-11-16(6-9-20(17)29-14)21-12-18(24-30-21)13-23-22(26)15-4-7-19(8-5-15)31(27,28)25(2)3/h4-9,11-12,14H,10,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFWRXCSBRHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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